molecular formula C8H8O4 B15053717 Ethyl coumalate CAS No. 5942-96-1

Ethyl coumalate

Cat. No.: B15053717
CAS No.: 5942-96-1
M. Wt: 168.15 g/mol
InChI Key: HXIHISRWARGVBG-UHFFFAOYSA-N
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Description

Ethyl coumalate is an ester derivative of coumalic acid, a valuable platform compound derived from malic acid, which is a biorenewable feedstock. Coumalates, including this compound, are known for their wide range of applications in various industries, including flavors, fragrances, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl coumalate can be synthesized through the esterification of coumalic acid. One common method involves reacting coumalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. For example, a heated rotating flow reactor can be used to facilitate the esterification reaction, allowing for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl coumalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl coumalate involves its interaction with various molecular targets and pathways. For example, in Diels-Alder reactions, this compound acts as a diene component, reacting with electron-rich dienophiles to form cycloaddition products. This reaction is facilitated by the electron-deficient nature of the coumalate moiety, which enhances its reactivity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other coumalate derivatives. Its ethoxy group makes it more suitable for certain applications, such as in the flavors and fragrances industry .

Properties

IUPAC Name

ethyl 6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)6-3-4-7(9)12-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHISRWARGVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208150
Record name Ethyl coumalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5942-96-1
Record name Ethyl coumalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl coumalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407490
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl coumalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL COUMALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89WUK45OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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